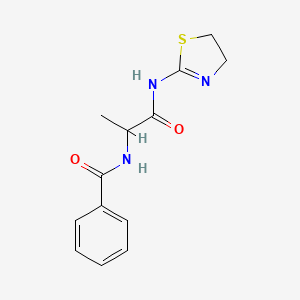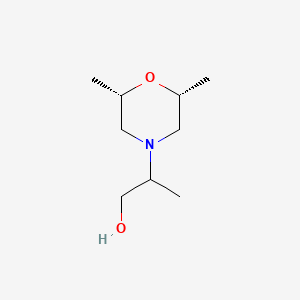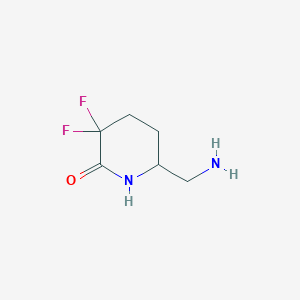
1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the chemical modification of sulfazecin, leading to the creation of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives. These derivatives are synthesized starting from cis-1-(2,4-dimethoxybenzyl)-4-methoxycarbonyl-3-phthalimido-2-azetidinone. The process includes a cycloaddition reaction, which is a key step in the formation of the β-lactam ring, a common feature in many antibiotics. The use of triethylamine and the isolation of an acyl iminium salt as an intermediate suggest a complex reaction mechanism that could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound of interest likely includes a sulfonamide group attached to an azetidinone ring, similar to the structures described in the papers. The presence of a 2,6-difluorophenyl group would contribute to the compound's electronic properties and could affect its reactivity and interaction with biological targets. The 4-methoxypiperidine moiety would add to the compound's complexity, potentially influencing its pharmacokinetic properties .
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound "1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine," but they do describe the synthesis of β-lactam antibiotics and their derivatives. These reactions often involve the formation of a four-membered β-lactam ring, which is a crucial structural element in many antibiotic compounds. The reactions are sensitive to stereochemistry, as cis derivatives are reported to be more active than their trans counterparts, particularly against certain bacteria .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of the compound , they do mention that the synthesized derivatives exhibit potent antimicrobial activities, especially against gram-negative bacteria. This suggests that the compound "1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine" could also possess similar biological activities, given its structural similarities. The physical properties such as solubility, stability, and crystallinity would be influenced by the functional groups present in the molecule .
科学的研究の応用
Synthesis and Antibacterial Activity
- A study by Woulfe and Miller (1985) described the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, showcasing significant activity against Gram-negative bacteria, highlighting the antimicrobial potential of azetidinone derivatives S. Woulfe & M. Miller, 1985.
- Kishimoto et al. (1984) synthesized 3-[2-(2-aminothiazol-4-yl)-(Z)-2-(substituted oxyimino) acetamido]-4-methoxycarbonyl-2-azetidinone-1-sulfonic acids, demonstrating enhanced antimicrobial activities against gram-negative bacteria. This work emphasizes the importance of chemical modification for improved antimicrobial efficacy S. Kishimoto et al., 1984.
Tubulin-Targeting Antitumor Agents
- Greene et al. (2016) explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, identifying compounds with potent antiproliferative properties, inhibiting tubulin polymerization, and inducing apoptosis in breast cancer cells. This research contributes to the development of new antitumor agents Thomas F. Greene et al., 2016.
Synthesis of Enantiomerically Pure α- and β-amino Acid Derivatives
- Satoh and Fukuda (2003) presented a new synthesis method for enantiomerically pure α- and β-amino acid derivatives, employing aziridinyl anions. This work demonstrates the versatility of azetidinone derivatives in synthesizing complex amino acid derivatives T. Satoh & Y. Fukuda, 2003.
Chemical Synthesis and Modification
- Research by Haruo et al. (1988) on the chemicoenzymatic synthesis of 4-(methoxyethyl) monobactams from (4S)-4-methoxycarbonylmethyl-2-azetidinone highlights the application of azetidinone derivatives in synthesizing monobactam antibiotics with strong activity against gram-negative bacteria, except Pseudomonas aeruginosa Yamashita Haruo et al., 1988.
特性
IUPAC Name |
1-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c1-22-12-5-7-18(8-6-12)11-9-19(10-11)23(20,21)15-13(16)3-2-4-14(15)17/h2-4,11-12H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKRRBRKRQEYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)
![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)


![5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2551887.png)

![7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2551897.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2551899.png)


![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2551903.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2551904.png)